molecular formula C16H13ClN2S B2755530 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione CAS No. 71834-45-2

4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione

Cat. No.: B2755530
CAS No.: 71834-45-2
M. Wt: 300.8
InChI Key: ITNSDJNIGHXYRS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a dihydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation process involving a β-keto ester, aldehyde, and thiourea . This compound features a tetrahydropyrimidine core with a 4-chlorophenyl group at position 4 and a phenyl group at position 6. The thione (C=S) group at position 2 confers distinct electronic and reactivity properties, distinguishing it from oxygen-containing analogs. Its structural and spectroscopic characteristics have been extensively characterized using IR and NMR techniques .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)15-10-14(18-16(20)19-15)11-4-2-1-3-5-11/h1-10,15H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNSDJNIGHXYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, acetophenone, and thiourea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Chemical Reactions of 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione

This compound can undergo several types of chemical reactions due to its functional groups:

Hydrolysis

  • Reaction Conditions : The compound can undergo hydrolysis in the presence of water and a base or acid catalyst.

  • Products : The reaction may lead to the formation of a carboxylic acid or an amine, depending on the conditions.

Thiation

  • Reaction Conditions : Thiation involves the introduction of sulfur-containing groups into the molecule.

  • Products : This can result in the formation of thioamides or other sulfur-containing derivatives.

Nucleophilic Substitution

  • Reaction Conditions : Nucleophilic substitution reactions can occur at the chlorophenyl group.

  • Products : Various nucleophiles can replace the chlorine atom, leading to different aryl derivatives.

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for characterizing the structure and confirming the synthesis of these compounds:

Spectroscopic Method Key Features
IR Spectroscopy Absorption bands for NH, C=O, and C=S groups .
NMR Spectroscopy Signals for aromatic protons and NH protons .
Mass Spectrometry Molecular ion peaks confirming molecular mass .

Scientific Research Applications

Recent research has highlighted several biological activities associated with this compound:

  • Anticancer Properties:
    • Studies have indicated that 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action involves the inhibition of key signaling pathways related to tumor growth and proliferation.
    • In vitro studies demonstrated that this compound targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in cancer progression.
  • Antimicrobial Activity:
    • The compound has shown promising results in inhibiting bacterial and fungal strains, suggesting its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings

A detailed analysis of recent research findings includes:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These studies indicate that modifications to the tetrahydropyrimidine structure can significantly affect biological activity. For instance, compounds with specific substituents at the 4 and 6 positions showed enhanced efficacy compared to their analogs.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Lung Cancer:
    • A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
  • Combination Therapy:
    • Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic rings may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The ethoxycarbonyl group at position 5 distinguishes it from compounds with carbamoyl or acetyl substituents, which may alter solubility and biological activity .

Spectroscopic Comparisons

Infrared (IR) Spectroscopy

Compound NH Stretch (cm⁻¹) C=O/C=S Stretch (cm⁻¹) Aromatic C-H/C-Cl (cm⁻¹) Reference
Target compound 3304 (NH) 1735 (C=O), 1589 (C=S) 724 (C-Cl)
3a 3310 (NH) 1589 (C=S) 1469 (C=C)
3b 3310 (NH) 1589 (C=S) 1432 (C-O)
Compound I Not reported 1650 (C=O carbamoyl) Not reported

Key Observations :

  • The C=S stretch at ~1589 cm⁻¹ is consistent across thione derivatives .
  • The target compound’s C=O stretch (1735 cm⁻¹) from the ethoxycarbonyl group is absent in analogs lacking ester functionalities .

Nuclear Magnetic Resonance (NMR)

1H NMR :

  • Target compound : Aromatic protons (δ 7.38–8.22 ppm), NH signals (δ 10.71, 9.90 ppm), and ethoxy resonances (δ 3.71–3.78 ppm).
  • 3a : Thiophene protons (δ 7.38–8.22 ppm) overlap with aromatic signals, distinct from the target’s purely phenyl substituents.

13C NMR :

  • Target compound : Pyrimidine C-4 (δ ~59–60 ppm) aligns with analogs like 3a (δ 59.9 ppm) .

Key Observations :

  • The target compound’s ethoxycarbonyl group may confer antibacterial properties, though direct evidence is lacking .
  • Analogs with carbamoyl or thiophene groups exhibit calcium channel blocking or anti-inflammatory effects, suggesting substituent-dependent activity .

Biological Activity

4-(4-Chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of a chlorophenyl-substituted ketone with thiourea derivatives under basic conditions. Common solvents include ethanol or methanol, with the reaction often conducted at elevated temperatures to enhance yield and purity .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of tetrahydropyrimidine derivatives, including this compound. It has shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Pseudomonas aeruginosaWeak

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and urease. In a study comparing various derivatives, some exhibited IC50 values significantly lower than the reference standard thiourea, indicating potent enzyme inhibition potential .

Table 2: Enzyme Inhibition Potency

CompoundIC50 (µM)Reference
4-(4-Chlorophenyl)-6-phenyl...2.14
Thiourea21.25

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. These interactions can modulate enzyme activity linked to cell proliferation and apoptosis pathways. For instance, its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Recent investigations have highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Activity : Studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through multiple pathways. For instance, compounds similar to 4-(4-chlorophenyl)-6-phenyl have been reported to inhibit tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione?

The compound is typically synthesized via a three-component cyclocondensation reaction. A β-diketone (e.g., 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one), an arylaldehyde, and thiourea are refluxed in ethanolic potassium hydroxide for 4–7 hours. The product is isolated by acidification with dilute acetic acid, followed by recrystallization from ethanol . Variations in substituents on the arylaldehyde or β-diketone can modulate the reaction yield and product purity.

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Spectroscopy : IR (to confirm C=S and N–H stretches), 1H^1 \text{H} NMR (to identify aromatic protons and NH groups), and mass spectrometry (to verify molecular ion peaks) .
  • Elemental analysis : To confirm stoichiometry .
  • Single-crystal X-ray diffraction (SC-XRD) : For definitive 3D structural determination. SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and intermolecular interactions .

Q. What safety protocols are recommended for handling intermediates during synthesis?

Hazardous intermediates (e.g., thiourea derivatives) require:

  • Use of fume hoods to avoid inhalation.
  • Personal protective equipment (gloves, goggles).
  • Segregation of waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s electronic and structural properties?

Density Functional Theory (DFT) calculations using Gaussian software optimize 3D geometries and predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). These models correlate with experimental SC-XRD data and guide functionalization strategies . For example, substituent effects on ring planarity (e.g., dihedral angles between aromatic moieties) can be quantified computationally .

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions in anti-inflammatory efficacy (e.g., 49.5–70.7% inhibition vs. ibuprofen’s 86.4% ) may arise from:

  • Substituent variability : Chlorophenyl vs. methylphenyl groups alter lipophilicity and bioavailability.
  • Assay conditions : Differences in cell lines, dosing regimens, or in vivo models.
  • Metabolic stability : Phase I/II metabolism studies (e.g., CYP450 interactions) can clarify pharmacokinetic variability.

Q. How are crystallographic challenges (e.g., twinned data or poor resolution) resolved during SC-XRD analysis?

  • Data collection : High-resolution datasets (θ > 25°) improve refinement accuracy.
  • Software tools : SHELXL handles twinning via TWIN/BASF commands, while ORTEP-3 visualizes thermal ellipsoids to identify disorder .
  • Hydrogen bonding networks : Intermolecular interactions (e.g., O–H···S or N–H···S) stabilize crystal packing and reduce ambiguity .

Q. What green chemistry approaches improve the sustainability of synthesis?

  • Solvent-free conditions : Microwave-assisted reactions reduce ethanol use.
  • Catalyst recycling : Acidic ionic liquids or K10 montmorillonite enhance thiourea cyclocondensation efficiency .
  • Waste minimization : Ethanol recovery via distillation and neutralization of acidic byproducts.

Q. How does the compound’s anti-inflammatory activity correlate with ulcerogenic potential?

While the compound shows 49.5–70.7% anti-inflammatory activity, its ulcerogenic effect is significantly lower than ibuprofen. This is attributed to reduced COX-2 selectivity and antioxidant properties (e.g., inhibition of lipid peroxidation ). Advanced studies use:

  • In vivo models : Carrageenan-induced paw edema in rats.
  • Biochemical assays : Measurement of myeloperoxidase (MPO) and glutathione (GSH) levels to quantify oxidative stress.

Q. What structural modifications optimize pharmacological activity while minimizing toxicity?

  • SAR studies : Introducing electron-withdrawing groups (e.g., -Cl) enhances anti-inflammatory activity, while bulky substituents (e.g., -CF3_3) improve metabolic stability .
  • Prodrug design : Esterification of hydroxyl groups increases oral bioavailability.
  • Toxicophore elimination : Replacing thione with oxo groups reduces hepatotoxicity but may lower potency .

Q. How are intermolecular interactions in the crystal lattice exploited for co-crystallization?

The compound’s thione group participates in hydrogen bonds (N–H···S, O–H···S) and van der Waals interactions. Co-crystallization with carboxylic acids (e.g., succinic acid) enhances solubility without altering pharmacological activity .

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